(113C)propanoic acid, also known as 2-methylpropanoic acid, is a branched-chain carboxylic acid with the molecular formula . It is an isotopically labeled version of propanoic acid, where the carbon atom at position 1 is replaced with a carbon-13 isotope. This compound is significant in various scientific fields, including organic chemistry, biochemistry, and industrial applications.
(113C)propanoic acid can be synthesized through various methods, including both chemical and biological processes. Its isotopic labeling makes it particularly useful in research involving metabolic pathways and tracing studies.
(113C)propanoic acid belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). It is classified as a short-chain fatty acid and is related to other fatty acids in terms of its structure and properties.
The synthesis processes often require specific conditions such as temperature control, pH adjustments, and the use of catalysts to optimize yields and minimize by-products. For example, using supercritical carbon dioxide for extraction has shown high efficiency .
The molecular structure of (113C)propanoic acid features a central carbon chain with a carboxyl group at one end:
The kinetics of these reactions vary based on conditions such as temperature and the presence of catalysts. For instance, esterification rates have been studied extensively under different molar ratios and temperatures .
The mechanism by which (113C)propanoic acid exerts its effects primarily involves its role as a metabolic intermediate in various biochemical pathways. It participates in energy metabolism and serves as a precursor for other biochemical compounds.
In metabolic pathways, (113C)propanoic acid can be converted into other important metabolites through enzymatic reactions that involve decarboxylation or further oxidation processes.
Relevant data on these properties are essential for applications in both laboratory settings and industrial processes.
(113C)propanoic acid has several scientific uses:
Propionibacteria, particularly Propionibacterium freudenreichii and Propionibacterium acidipropionici, serve as the primary microbial platforms for biological production of ¹³C-labeled propanoic acid (propionic acid) through anaerobic fermentation. These Gram-positive bacteria naturally convert carbon substrates into propanoate via the Wood-Werkman cycle, a complex metabolic pathway that operates alongside glycolysis [4] [9]. The core biochemical transformation involves the initial glycolytic breakdown of ¹³C-labeled glucose to pyruvate, followed by its carboxylation to oxaloacetate using methylmalonyl-CoA carboxylase—a biotin-dependent enzyme. Oxaloacetate is subsequently reduced to succinate, which undergoes rearrangement to methylmalonyl-CoA and final decarboxylation to propionyl-CoA and subsequently propanoic acid [9].
The overall stoichiometry for glucose metabolism by propionibacteria is:C₆H₁₂O₆ → 2CH₃CH₂COOH + CH₃COOH + CO₂ + H₂O
This pathway yields approximately two moles of propanoic acid and one mole of acetic acid per mole of glucose consumed. When ¹³C-labeled substrates (e.g., [1-¹³C]glucose) are introduced into anaerobic bioreactors, the carbon-13 atoms are systematically incorporated into the propanoate molecule. Position-specific labeling patterns emerge depending on the substrate's labeling position; for instance, [1-¹³C]glucose predominantly labels the carboxyl group (-COOH) of propanoic acid due to metabolic routing through pyruvate carboxylation [8] [9]. Industrial-scale production utilizes optimized media containing nitrogen sources (yeast extract, peptones), minerals (cobalt for vitamin B₁₂ cofactor synthesis), and buffering agents to maintain pH near neutrality, which is critical for bacterial growth and acid tolerance [5] [9].
Table 1: Propionibacterium Strains Used in ¹³C-Propanoic Acid Production
| Strain | Carbon Substrates Utilized | Optimal pH | Max Propanoate Concentration (g/L) | Labeling Efficiency |
|---|---|---|---|---|
| P. freudenreichii subsp. shermanii | Glucose, Lactate, Glycerol | 6.5–7.0 | 100 | >95% |
| P. acidipropionici | Glucose, Xylose, Lactate | 6.0–7.0 | 71 (wild-type); 100 (engineered) | 90–95% |
| P. jensenii | Lactose, Glucose | 6.8–7.2 | 55 | 85–90% |
Metabolic engineering of propionibacteria has focused on redirecting carbon flux toward propanoate synthesis while minimizing by-product formation. Key strategies include:
Acetate Kinase (ack) Gene Knockout: Inactivation of the ack gene in P. acidipropionici disrupts acetate formation from acetyl-CoA, forcing carbon flux toward propanoate synthesis. Engineered strains (e.g., ACK-Tet) show a 40% increase in propanoate yield and achieve final concentrations up to 100 g/L in fibrous-bed bioreactors [5]. This strain also exhibits elongated cell morphology and enhanced acid tolerance due to upregulated H⁺-ATPase activity, which maintains intracellular pH homeostasis [5].
Vitamin B₁₂ Overexpression: Since vitamin B₁₂ (cobalamin) serves as a cofactor for methylmalonyl-CoA mutase—a crucial enzyme in the Wood-Werkman cycle—engineering cob genes to enhance cobalamin synthesis improves propanoate yield. Native promoters in P. freudenreichii have been modified to increase vitamin B₁₂ production by 300%, indirectly boosting propanoate synthesis rates [9].
Sugar Transport Engineering: Heterologous expression of lactose permease (lacP) and β-galactosidase (lacG) from Lactococcus lactis in P. freudenreichii enables efficient utilization of dairy waste streams (e.g., whey permeate) as low-cost ¹³C-substrates. This approach increases lactose consumption rates by 60% and propanoate titers by 25% compared to wild-type strains [9].
Acid Tolerance Mechanisms: Adaptive laboratory evolution (ALE) in acidic conditions selects for mutants with enhanced H⁺-ATPase expression. These strains maintain a ΔpH gradient of 0.5–1.0 units under propanoate stress, significantly improving cell viability and isotopic incorporation efficiency at concentrations >50 g/L [5] [9].
Table 2: Genetic Modifications for Enhanced ¹³C-Propanoate Production in Propionibacteria
| Target Gene/Pathway | Engineering Approach | Physiological Effect | Propanoate Yield Increase |
|---|---|---|---|
| Acetate kinase (ack) | Chromosomal knockout | Reduced acetate by-product; elongated cells | 40% |
| Vitamin B₁₂ biosynthesis (cob) | Promoter engineering | Enhanced methylmalonyl-CoA mutase activity | 20–25% |
| Lactose permease (lacP) | Heterologous expression | Improved lactose uptake from whey | 25% |
| H⁺-ATPase (atpB) | Adaptive evolution | Intracellular pH homeostasis | 30% (at high acid conc.) |
Efficient ¹³C incorporation requires precise control of bioreactor parameters to maximize substrate conversion and minimize isotopic dilution. Key operational factors include:
Substrate Selection and Feeding Strategies: Pure ¹³C-glucose (e.g., [1-¹³C]glucose, [U-¹³C]glucose) remains the gold standard due to its direct entry into glycolysis. However, cost-effective alternatives include ¹³C-glycerol (from biodiesel waste) and ¹³C-lactate, which reduce production costs by 30–50% without compromising labeling efficiency [4] [9]. Fed-batch cultivation with pulsed substrate addition maintains glucose concentrations below inhibitory levels (typically <20 g/L) while preventing carbon overflow to acetate. Continuous cultures with cell recycling achieve volumetric productivities of 0.8–1.2 g/L/h, crucial for industrial-scale production [5].
Environmental Parameters: Anaerobic conditions (O₂ < 0.1%) are strictly maintained via nitrogen sparging, as oxygen disrupts the Wood-Werkman cycle. Temperature is optimized at 30–32°C for mesophilic propionibacteria, while pH is controlled at 6.8–7.0 using automated NaOH addition to counteract acidification from propanoate accumulation [9]. The use of immobilized cells in fibrous-bed bioreactors (FBB) enhances cell density (up to 50 g DCW/L) and prolongs operational stability over 3 months by mitigating acid toxicity [5].
Industrial Waste Valorization: Sustainable production leverages agro-industrial by-products like whey permeate (rich in lactose), corn steep liquor, and lignocellulosic hydrolysates. P. acidipropionici metabolizes xylose from hemicellulose hydrolysates at rates of 0.3 g/g DCW/h, yielding ¹³C-propanoate with 85% isotopic purity when supplemented with [1,2-¹³C]xylose [8].
Table 3: Carbon Sources for ¹³C-Propanoic Acid Production in Bioreactors
| Carbon Source | Propionibacterium Strain | Propanoate Yield (mol/mol) | Labeling Efficiency (%) | Cost Index (Relative to Glucose) |
|---|---|---|---|---|
| [1-¹³C]Glucose | P. freudenreichii | 0.55 | 95–98 | 1.0 (reference) |
| [U-¹³C]Glycerol | P. acidipropionici | 0.48 | 92–95 | 0.6 |
| [3-¹³C]Lactate | P. jensenii | 0.68 | 90–93 | 0.7 |
| [1,2-¹³C]Xylose | P. acidipropionici | 0.41 | 85–88 | 0.5 |
¹³C Metabolic Flux Analysis (¹³C-MFA) quantifies carbon routing through competing pathways during propanoate biosynthesis using isotopic labeling patterns. Key methodologies include:
Isotopomer Measurement Techniques: Gas chromatography-mass spectrometry (GC-MS) analyzes ¹³C-labeling in proteinogenic amino acids, RNA-derived ribose, and glycogen-derived glucose. For propanoate producers, ribose labeling from RNA provides critical flux constraints for the pentose phosphate pathway (PPP), which generates NADPH for biosynthesis [6] [8]. Nuclear magnetic resonance (NMR) spectroscopy resolves positional enrichment in propanoic acid, distinguishing between carboxyl-labeled (C1) and methyl-labeled (C3) isotopomers arising from different metabolic routes [1] [4].
Flux Network Construction: Central metabolic networks for propionibacteria incorporate glycolysis, PPP, Wood-Werkman cycle, and TCA cycle reactions. The elementary metabolite unit (EMU) framework, implemented in software like Metran and INCA, simulates isotopomer distributions for flux calculation. For example, ¹³C-MFA of P. freudenreichii fed [1,2-¹³C]glucose revealed that 65–75% of propanoate originates via the succinate pathway, while 25–35% forms via the acrylate pathway under high lactate conditions [8].
Flux Resolution in Co-Metabolizing Strains: Parallel labeling experiments with [1-¹³C]glucose and [1,2-¹³C]xylose in P. acidipropionici ΔptsG mutants quantify co-utilization fluxes. GC-MS analysis of ribose moieties demonstrated that xylose contributes 40% of PPP flux when co-fed with glucose, increasing propanoate yield by 15% compared to glucose alone [8]. Such analyses guide rational pathway engineering for enhanced substrate flexibility.
Quantitative Flux Parameters: ¹³C-MFA provides absolute intracellular fluxes in nmol/g DCW/s. Key findings include:
Table 4: ¹³C-MFA Flux Parameters in Propionibacterium Metabolism
| Metabolic Flux | Wild-Type Strain (nmol/g DCW/s) | Engineered Strain (nmol/g DCW/s) | Measurement Method |
|---|---|---|---|
| Glucose uptake | 2.5–3.0 | 4.0–4.5 | GC-MS of [U-¹³C]glucose |
| Pentose phosphate pathway (PPP) | 0.3–0.45 | 0.5–0.6 | Ribose M+1 isotopomers |
| Propanoate synthesis (via methylmalonyl-CoA) | 1.8–2.2 | 3.2–3.6 | NMR carboxyl-group enrichment |
| Acetate synthesis | 0.4–0.5 | <0.05 | Acetate M+2 fraction |
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